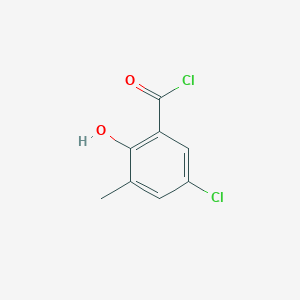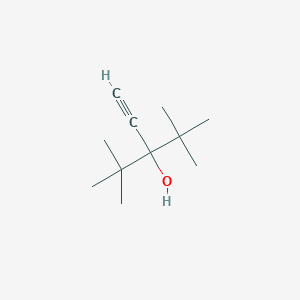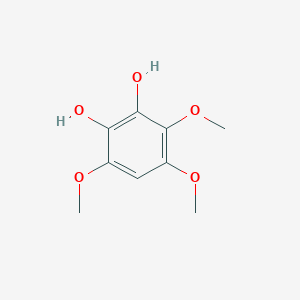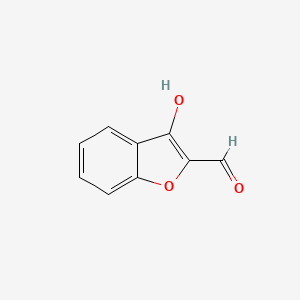![molecular formula C23H17NO9 B13962929 Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate CAS No. 37914-17-3](/img/structure/B13962929.png)
Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[3,2,1-jk]carbazole core, which is a fused ring system, and the presence of multiple ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrido[3,2,1-jk]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylic acid: This compound shares a similar core structure but differs in the functional groups attached.
Indolo[3,2,1-jk]carbazole derivatives: These compounds have a related fused ring system and are used in similar applications.
Uniqueness
Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate is unique due to its specific ester groups and the resulting chemical properties. These features make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
37914-17-3 |
|---|---|
Molecular Formula |
C23H17NO9 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
tetramethyl 4-oxo-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-2,5(16),6,8,10,12,14-heptaene-2,6,7,8-tetracarboxylate |
InChI |
InChI=1S/C23H17NO9/c1-30-20(26)12-9-13(25)15-17(22(28)32-3)18(23(29)33-4)16(21(27)31-2)14-10-7-5-6-8-11(10)24(12)19(14)15/h5-9H,1-4H3 |
InChI Key |
RWAWCSMQAUNWKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C3N1C4=CC=CC=C4C3=C(C(=C2C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


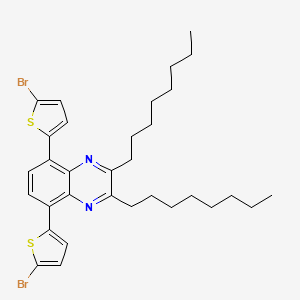
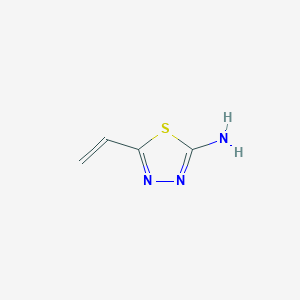
![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)
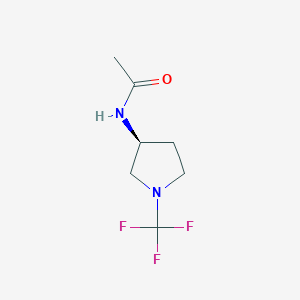
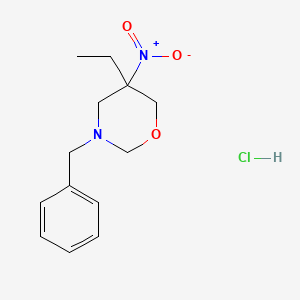


![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
